4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;/h5-8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJDMIIIZHYOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697448 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787640-25-9 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride is a compound that has garnered attention due to its diverse biological activities. The triazole moiety is known for its ability to interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 1H-1,2,4-triazole group. This structure is pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to bind enzymes and receptors. This binding can modulate enzyme activity and alter cellular signaling pathways, resulting in various pharmacological effects such as:
- Inhibition of enzyme activity
- Alteration of cellular signaling pathways
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : A study demonstrated that derivatives of triazole-piperidine exhibited significant antibacterial effects against both drug-sensitive and multidrug-resistant strains of bacteria, including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Triazole derivative | Staphylococcus aureus | Comparable to ciprofloxacin |
| Triazole derivative | Staphylococcus epidermidis | Comparable to vancomycin |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies:
- FGFR Inhibition : Certain derivatives were identified as potent inhibitors of fibroblast growth factor receptor (FGFR), with IC50 values as low as 3.3 nM, indicating strong potential for cancer therapy .
- Cell Cycle Arrest : Compounds based on the triazole scaffold demonstrated significant antiproliferative effects in breast cancer cell lines (MCF-7), inducing G2/M phase arrest and apoptosis .
Other Biological Activities
Beyond antimicrobial and anticancer properties, this compound has been investigated for:
- Anti-inflammatory Effects : Studies have shown that certain triazole derivatives can modulate cytokine release in immune cells .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Antimicrobial Efficacy : A series of synthesized 4-substituted triazoles showed high activity against Gram-positive bacteria compared to standard antibiotics .
- Cancer Treatment : Research indicated that specific triazole derivatives could selectively target cancer cells while sparing normal cells, reducing potential side effects .
Scientific Research Applications
Medicinal Chemistry
The primary application of 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride lies in medicinal chemistry. The triazole moiety is known for its role in inhibiting ergosterol synthesis in fungi, contributing to its antimicrobial and antifungal properties.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens:
- In vitro Studies : Effective against Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis, with MIC values ranging from 0.125 to 8 μg/mL.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| E. coli | 0.125 - 8 |
| Enterococcus faecalis | 0.125 - 8 |
- Anticancer Properties : The compound has shown promise in inducing apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been studied for its effects on breast cancer cells, demonstrating selective toxicity and potential as a therapeutic agent.
Agricultural Applications
The triazole structure is also pivotal in agricultural chemistry, particularly as fungicides. Compounds derived from triazoles are widely used to control fungal diseases in crops, enhancing agricultural productivity.
Material Science
In materials science, this compound serves as a building block for synthesizing polymers and catalysts with specific properties. Its ability to form coordination complexes with metal ions makes it useful in developing novel materials with enhanced functionalities.
Antimicrobial Efficacy Study
A comparative study evaluated the antimicrobial activity of synthesized triazole derivatives including this compound against resistant bacterial strains. The introduction of specific substituents on the triazole ring significantly increased efficacy against resistant strains.
Anticonvulsant Activity
Research on related compounds indicates potential anticonvulsant properties. In animal models, certain derivatives incorporating the triazole structure exhibited protective effects against seizures induced by electroshock models.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and triazole ring positions serve as nucleophilic sites. Key reactions include:
1.1 Piperidine Nitrogen Substitution
Reaction with alkyl halides or acyl chlorides under basic conditions yields N-alkylated or N-acylated derivatives. For example:
Yields for such reactions typically range from 60–85% depending on the electrophile and solvent .
1.2 Triazole Ring Functionalization
The triazole’s N-1 and N-4 positions undergo regioselective substitution. For instance, reactions with benzyl bromides produce 4-benzyl-1,2,4-triazole derivatives .
Alkylation and Arylation
The triazole’s nitrogen atoms participate in Cu-catalyzed click reactions or direct coupling with aryl halides:
2.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole moiety can act as a precursor for further functionalization. For example, coupling with propargyl bromide forms triazole-alkyne adducts :
2.2 Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at the triazole’s C-5 position:
| Coupling Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| CuAAC | CuSO₄/sodium ascorbate | Propargyl bromide | 82% |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromophenyl boronic | 75% |
Oxidation and Reduction
3.1 Oxidation of Piperidine
The piperidine ring undergoes oxidation with H₂O₂ or KMnO₄ to form piperidinone derivatives, altering the compound’s conformation:
3.2 Reduction of Triazole
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, modifying electronic properties:
Biological Activity via Enzyme Interactions
The compound inhibits enzymes like acetylcholinesterase (AChE) and α-glucosidase through hydrogen bonding and hydrophobic interactions. Key findings include:
-
AChE Inhibition : IC₅₀ values of 0.73–19.35 μM for derivatives .
-
Antibacterial Activity : MIC values as low as 5 µg/mL against E. coli and S. aureus .
| Enzyme Target | Derivative | IC₅₀/MIC | Reference |
|---|---|---|---|
| Acetylcholinesterase | 4-Methylphenyl-triazole | 0.73 μM | |
| α-Glucosidase | 4-Trichloromethylphenyl | 36.74 μM | |
| Staphylococcus aureus | Fluoroquinolone hybrid | 5 µg/mL |
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acids/bases via:
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₇H₁₂ClN₄
- Molecular Weight : 202.65 g/mol
- CAS RN : 787640-25-9
- Key Features : A piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety, stabilized as a hydrochloride salt. This structure enhances solubility and bioavailability compared to the free base form.
Comparison with Structural Analogs
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride
- Molecular Formula : C₁₃H₁₇ClN₄
- Molecular Weight : 264.76 g/mol
- Key Differences :
- Substituent : A phenyl group at the triazole 3-position.
- Impact :
- Higher molecular weight may reduce solubility compared to the parent compound.
| Property | Parent Compound | 3-Phenyl Derivative |
|---|---|---|
| Molecular Weight | 202.65 | 264.76 |
| Substituent | None | Phenyl |
| Solubility (Predicted) | Moderate | Lower |
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride
- Molecular Formula : C₁₀H₁₇ClN₄
- Molecular Weight : 228.72 g/mol
- Key Differences :
- Substituent : Cyclopropyl group at the triazole 3-position.
- Impact :
- Enhanced metabolic stability due to the cyclopropyl’s resistance to oxidative degradation .
- Steric effects may alter binding affinity to biological targets like MAGL .
| Property | Parent Compound | 3-Cyclopropyl Derivative |
|---|---|---|
| Molecular Weight | 202.65 | 228.72 |
| Substituent | None | Cyclopropyl |
| Metabolic Stability | Moderate | High |
1-(Piperidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile Hydrochloride
- Molecular Formula : C₈H₁₂ClN₅
- Molecular Weight : 221.67 g/mol
- Key Differences :
- Substituent : Carbonitrile (-C≡N) group at the triazole 3-position.
- Impact :
- Strong electron-withdrawing effect increases reactivity in hydrogen-bonding interactions .
- Potential for higher target binding affinity but reduced aqueous solubility.
| Property | Parent Compound | 3-Carbonitrile Derivative |
|---|---|---|
| Molecular Weight | 202.65 | 221.67 |
| Substituent | None | Carbonitrile |
| Solubility (Predicted) | Moderate | Low |
4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride
- Molecular Formula : C₉H₁₆ClN₃
- Molecular Weight : 201.70 g/mol
- Key Differences :
- Heterocycle Replacement : Pyrazole instead of triazole.
- Impact :
- Reduced hydrogen-bonding capacity due to fewer nitrogen atoms.
| Property | Parent Compound | Pyrazole Derivative |
|---|---|---|
| Heterocycle | 1,2,4-Triazole | Pyrazole |
| Hydrogen-Bond Donors | 2 | 1 |
| Target Affinity | High | Moderate |
Pharmacological and Industrial Implications
- MAGL Inhibition : Parent compound derivatives with bulky substituents (e.g., phenyl, cyclopropyl) may improve selectivity but compromise solubility. Carbonitrile derivatives could enhance binding kinetics but require formulation optimization .
- Coordination Polymers : The triazole moiety in the parent compound enables metal coordination, as demonstrated in cadmium and copper frameworks for gas storage applications .
Preparation Methods
Nucleophilic Substitution Approach
One of the common synthetic routes to 4-(1H-1,2,4-triazol-1-yl)piperidine involves nucleophilic substitution reactions. In this method, piperidine reacts with a halomethyl-substituted triazole derivative, such as 1-(chloromethyl)-1H-1,2,4-triazole, under basic conditions. The reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution.
Reaction Scheme:
Piperidine + 1-(chloromethyl)-1H-1,2,4-triazole → 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-
- Solvent: DMF or THF
- Temperature: Elevated (typically 50–80°C)
- Base: Commonly an inorganic base such as potassium carbonate or sodium hydride
-
- Straightforward reaction mechanism
- Moderate to good yields
- Amenable to scale-up with optimization
Industrial Considerations:
Continuous flow reactors and catalytic systems can be employed to improve yield and throughput in industrial production.
Multi-Step Synthesis via Functional Group Transformations and Ring Closure
A more elaborate synthetic route involves constructing the triazole ring onto a piperidine scaffold through sequential functional group transformations, amidation, condensation, ring closure, and deprotection steps. This method is particularly useful for preparing substituted derivatives and enables fine control over the substitution pattern.
Starting Material:
1-Boc-piperidin-3-ethyl formate-
- Amidation: Reaction of 1-Boc-piperidin-3-ethyl formate with hydrazine hydrate to form a hydrazide intermediate.
- Condensation: Treatment with dimethylformamide dimethylacetal (DMF-DMA) to form a hydrazone derivative.
- Ring Closure: Cyclization with ethylamine hydrochloride to close the triazole ring.
- Deprotection: Removal of the Boc protecting group using hydrogen chloride to yield the free amine hydrochloride salt.
-
- Amidation in methanol at room temperature for 24 hours.
- Condensation in acetonitrile at room temperature for 10 hours.
- Ring closure at 60°C in acetonitrile.
- Deprotection in methylene chloride at room temperature.
Yields and Purification:
Each step typically proceeds with moderate to high yields; purification is achieved by precipitation and extraction techniques.
| Step | Intermediate | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | 1-Boc-piperidin-3-formyl hydrazine | Hydrazine hydrate, MeOH, RT, 24 h | Amidation |
| 2 | Hydrazone derivative | DMF-DMA, acetonitrile, RT, 10 h | Condensation |
| 3 | Cyclized triazole intermediate | Ethylamine hydrochloride, acetonitrile, 60°C | Ring closure |
| 4 | 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride | HCl, methylene chloride, RT | Boc deprotection |
-
- Enables synthesis of substituted derivatives with diverse functional groups.
- High purity product suitable for pharmaceutical applications.
Patent Reference:
This method is described in patent CN104341389A, emphasizing its novelty and industrial applicability.
Synthesis of Derivatives via Tosylation and Subsequent Functionalization
Another approach involves the preparation of 1,2,4-triazole-bearing piperidine derivatives via tosyl-protected intermediates, which are then functionalized to introduce various substituents.
-
- 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine
- 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine
- 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine
Functionalization:
Reaction with electrophiles such as N-alkyl/phenyl/aryl-2-bromoethanamides to yield triazole-substituted piperidine derivatives.-
- Reactions performed in aqueous basic media or organic solvents like methanol and ethanol.
- Reflux or room temperature conditions depending on the step.
Characterization:
Products are characterized by IR, 1D-NMR, and EI-MS to confirm structure and purity.Applications:
These derivatives have shown promising enzyme inhibition activities, indicating their pharmaceutical relevance.
Data Table: Comparison of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Industrial Applicability |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Piperidine, 1-(chloromethyl)-1H-1,2,4-triazole | Base (K2CO3), DMF/THF | Elevated temp (50–80°C) | Simple, moderate yield | Yes, scalable with flow reactors |
| Multi-step Amidation/Condensation/Ring Closure | 1-Boc-piperidin-3-ethyl formate | Hydrazine hydrate, DMF-DMA, ethylamine HCl, HCl | RT to 60°C, various solvents | High purity, derivative synthesis | Yes, patented method |
| Tosylation and Functionalization | Tosylated piperidine derivatives | Hydrazine, methyl isothiocyanate, bromoethanamides | RT to reflux, aqueous/basic media | Enables diverse derivatives | Suitable for research and pharma |
Research Findings and Notes
The nucleophilic substitution method is widely used due to its straightforwardness but may require careful control of reaction parameters to optimize yield and purity.
The multi-step synthesis route involving Boc-protected intermediates provides a robust pathway to the hydrochloride salt with good overall yield and purity, suitable for pharmaceutical intermediate production. The use of Boc protection/deprotection steps allows selective functionalization and avoids side reactions.
The tosylation-based method enables the synthesis of a variety of substituted triazolylpiperidines with significant biological activities, expanding the utility of this scaffold in medicinal chemistry.
Reaction monitoring by thin-layer chromatography (TLC) and characterization by spectroscopic methods (IR, NMR, MS) are standard to ensure reaction completion and product identity.
Solvent choice and reaction temperature are critical parameters influencing reaction rates and selectivity.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride?
- Methodological Answer : Synthesis optimization requires careful control of:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., triazole ring decomposition) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction rates .
- Purification : Column chromatography with a gradient of methanol:dichloromethane (1:20 to 1:10) yields >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. How do I characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR : Analyze - and -NMR spectra in DMSO-d5. Key signals include the piperidine protons at δ 3.2–3.8 ppm and triazole protons at δ 8.5–9.0 ppm .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 215.1 (calculated for CHClN) .
- XRD : Resolve crystalline structure to confirm stereochemistry and salt formation (HCl coordination) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize:
- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine (D) receptors due to structural similarity to psychoactive piperidine derivatives. Use radioligand displacement assays (e.g., -spiperone for D) .
- Enzyme Inhibition : Test against monoamine oxidase (MAO) isoforms via fluorometric assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT). Focus on hydrogen bonding between the triazole ring and Asp116 .
- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the triazole) with IC values from binding assays .
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and blood-brain barrier penetration in rodent models .
- Metabolite Identification : Use HRMS to detect phase I/II metabolites. Rapid hepatic N-demethylation of piperidine derivatives is a common cause of reduced in vivo activity .
Q. How do I compare the reactivity of this compound with structurally analogous piperidine-triazole derivatives?
- Methodological Answer :
- Kinetic Studies : Monitor nucleophilic substitution rates under varying pH (e.g., triazole ring stability at pH 7.4 vs. 2.0) .
- Thermogravimetric Analysis (TGA) : Compare thermal decomposition profiles to assess stability differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
